![molecular formula C17H17FO B092482 4-Tert-butyl-4'-fluorobenzophenone CAS No. 16574-58-6](/img/structure/B92482.png)
4-Tert-butyl-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO . It is a derivative of phenol and is widely used in the polymer industry . It is monofunctional and is used to control molecular weight by limiting chain growth .
Synthesis Analysis
The synthesis of 4-Tert-butyl-4’-fluorobenzophenone involves reaction conditions with caesium carbonate and tetrakis (triphenylphosphine) palladium (0) in toluene at 100°C for 16 hours .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-4’-fluorobenzophenone consists of 17 carbon atoms, 17 hydrogen atoms, and 1 fluorine atom . The exact mass is 256.126343324 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Tert-butyl-4’-fluorobenzophenone include a molecular weight of 256.31 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 310 . It also has a density of 1.074g/cm3 .Scientific Research Applications
Thermal Polymerization Inhibitor
4-Tert-butyl-4’-fluorobenzophenone can be used as a thermal polymerization inhibitor. It has been tested under laboratory conditions as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products and has shown high efficiency . This application is particularly useful in petrochemical plants where undesired polymerization can lead to inefficiencies and potential safety hazards .
Synthesis of Derivatives
4-Tert-butyl-4’-fluorobenzophenone can be used in the synthesis of new derivatives. For example, N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . These derivatives have potential applications in various fields of chemistry .
Urease Inhibitors
The synthesized N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives have been evaluated for in vitro urease inhibition . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions .
Oxidation Reactions
4-Tert-butyl-4’-fluorobenzophenone can be used in oxidation reactions. For instance, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate, has been studied in detail .
Safety and Hazards
Future Directions
While specific future directions for 4-Tert-butyl-4’-fluorobenzophenone are not mentioned in the search results, it is known that 4-tert-butylphenol, a related compound, is used in the production of epoxy resins, polycarbonate resins, and phenolic resins . This suggests potential future applications in these areas.
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLMQWXFWFIDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640555 |
Source
|
Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-4'-fluorobenzophenone | |
CAS RN |
16574-58-6 |
Source
|
Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.